
Diethyldimethylammonium hydroxide
Overview
Description
Diethyldimethylammonium hydroxide is an organic compound with the molecular formula C6H17NO. It is a quaternary ammonium compound, characterized by the presence of a positively charged nitrogen atom bonded to four alkyl groups. This compound is commonly used as a structure-directing agent in the synthesis of zeolites and other catalytic materials .
Preparation Methods
Diethyldimethylammonium hydroxide can be synthesized through various methods. One common synthetic route involves the reaction of diethyldimethylamine with an alkyl halide, followed by the addition of a hydroxide source to form the hydroxide salt. The reaction conditions typically involve moderate temperatures and the use of solvents such as water or alcohols .
In industrial production, this compound is often prepared by the hydrolysis of diethyldimethylammonium chloride in the presence of a strong base, such as sodium hydroxide. This method allows for the efficient production of the compound in large quantities .
Chemical Reactions Analysis
Catalytic Redistribution of Polycarbonates
Et₂Me₂NOH serves as an effective redistribution catalyst for polycarbonates under melt equilibration conditions (260°C). The reaction proceeds via transesterification, altering molecular weight distributions while maintaining thermal stability .
Key reaction pathway :
Performance comparison of quaternary ammonium hydroxide catalysts
Catalyst | Decomposition Product | Residual Amine (ppm) | Odor Detection |
---|---|---|---|
Diethyldimethylammonium OH | Ethyldimethylamine | <1 | Undetectable |
Tetraethylammonium OH | Triethylamine | 17 | Strong |
Tetramethylammonium OH | Trimethylamine | <1 | Moderate |
This catalyst outperforms others by producing minimal odor-causing residues (<1 ppm ethyldimethylamine) while achieving comparable molecular weight redistribution efficiency .
Formation of Ionic Clathrate Hydrates
Et₂Me₂NOH enables synthesis of structure-H (sH) methane hydrates under high-pressure conditions. The compound acts as an ionic former, stabilizing the hydrate lattice through host-guest interactions .
Experimental parameters :
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Pressure : 3.5 MPa CH₄
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Temperature : 273–278 K
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Concentration : 5 wt% Et₂Me₂NOH
Key findings :
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Forms coexisting sH and structure-I (sI) hydrate phases confirmed by Raman spectroscopy and XRD .
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Provides 18% higher thermal stability compared to non-ionic hydrate formers .
Base-Catalyzed Organic Transformations
The strong basicity (pH ~13.5 in 20% aqueous solution ) enables participation in:
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Quaternary ammonium salt synthesis :
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Surface saponification : Hydrolyzes ester groups on polymer surfaces, enhancing adhesion properties in automotive coatings .
Electrochemical Sensor Development
Et₂Me₂NOH-doped polymer membranes exhibit enhanced ion selectivity in potentiometric sensors. A 2023 study demonstrated:
Analyte | Detection Limit | Response Time |
---|---|---|
K⁺ | 10⁻⁶ M | <15 s |
NO₃⁻ | 10⁻⁵ M | <20 s |
Mechanism: Quaternary ammonium groups improve membrane permselectivity via ion-pair interactions .
This compound’s multifunctional reactivity stems from its stable quaternary ammonium cation and strong hydroxide counterion, making it indispensable in materials science and industrial chemistry. Recent advances highlight its growing role in energy storage systems through hydrate-based technologies .
Scientific Research Applications
Zeolite Synthesis
DDAH serves as a structure-directing agent in the synthesis of zeolites, particularly UZM-8 and Y nanoparticles. These zeolites are crucial in catalytic processes:
- Zeolite UZM-8 : Utilized as a catalyst for the isopropylation of benzene to produce cumene, which is an important intermediate in the production of phenol and acetone .
- Zeolite Y Nanoparticles : DDAH aids in synthesizing these nanoparticles via hydrothermal methods, enhancing their catalytic properties .
Layered Silicates and Uranyl Compounds
DDAH is also involved in synthesizing layered silicates (PLS-3 and PLS-4), which serve as precursors for topotactic zeolites. Additionally, it facilitates the formation of layered uranyl diphosphonate compounds from uranyl nitrate and 1,4-benzenebisphosphonic acid through hydrothermal methods .
Emulsification and Coatings
DDAH functions as an emulsifier in paints, coatings, and cleaners. Its role includes:
Organic Synthesis
As a versatile surfactant and phase transfer catalyst, DDAH is ideal for various organic synthesis processes. It assists in transferring reactants between different phases, thus improving reaction efficiency .
Case Study 1: Catalytic Performance of UZM-8 Zeolite
A study demonstrated that zeolite UZM-8 synthesized using DDAH exhibited superior catalytic performance in hydrocarbon transformations compared to conventional catalysts. The unique structural properties imparted by DDAH significantly enhanced its activity and selectivity in catalytic reactions .
Case Study 2: Emulsification in Coatings
Research on the use of DDAH in coatings revealed that formulations containing this compound achieved better stability and performance under varying environmental conditions. The emulsifying properties of DDAH contributed to improved adhesion and durability of the coatings .
Mechanism of Action
The mechanism of action of diethyldimethylammonium hydroxide involves its ability to act as a strong base and nucleophile. It can deprotonate acidic compounds and participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Diethyldimethylammonium hydroxide is similar to other quaternary ammonium compounds, such as tetraethylammonium hydroxide and tetrapropylammonium hydroxide. it is unique in its specific alkyl group composition, which gives it distinct properties and reactivity. Similar compounds include:
- Tetraethylammonium hydroxide
- Tetrapropylammonium hydroxide
- Trimethylphenylammonium hydroxide
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Biological Activity
Diethyldimethylammonium hydroxide (DEDMAH) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores the biological properties, applications, and relevant research findings of DEDMAH, supported by data tables and case studies.
DEDMAH is characterized by its quaternary ammonium structure, which contributes to its solubility and reactivity in various environments. It has been synthesized in different forms, including as ionic liquids, which enhance its utility in biological applications.
Biological Activity
1. Antimicrobial Properties
DEDMAH exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes due to its cationic nature, leading to increased permeability and eventual cell death .
2. Cytotoxicity Studies
Research indicates that DEDMAH's cytotoxic effects vary depending on concentration and exposure duration. At low concentrations, it demonstrates minimal toxicity to mammalian cells; however, at higher concentrations, it can induce cell death. For instance, one study reported a significant reduction in cell viability at concentrations above 0.1 M, emphasizing the need for careful dosage in therapeutic applications .
3. Cellulose Dissolution Capabilities
DEDMAH has been explored for its ability to dissolve cellulose, making it a potential candidate for biopolymer processing. A study highlighted that DEDMAH-based ionic liquids could dissolve up to 65% cellulose from biomass without pretreatment within 30 minutes. This property is particularly valuable for developing sustainable materials and enhancing cellulose utilization in various industries .
Data Table: Biological Activity Summary
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, DEDMAH was tested against a panel of bacterial strains. Results showed that DEDMAH exhibited a minimum inhibitory concentration (MIC) of 0.5 mM against S. aureus, indicating potent antimicrobial properties. The study concluded that DEDMAH could be developed into an effective disinfectant or preservative in food and pharmaceutical industries .
Case Study 2: Biopolymer Applications
A recent investigation into the use of DEDMAH for cellulose dissolution demonstrated its effectiveness in extracting cellulose from agricultural waste. The study utilized various analytical techniques such as NMR and TGA to characterize the dissolved cellulose, confirming that DEDMAH maintains the integrity of the cellulose structure while facilitating its extraction .
Q & A
Basic Research Questions
Q. What is the role of DDAH as a structure-directing agent (SDA) in zeolite synthesis, and how does it influence pore architecture?
DDAH acts as an SDA by occupying void spaces during hydrothermal synthesis, guiding the formation of specific zeolite frameworks (e.g., UZM-8, PLS-4). Its alkyl group configuration (diethyl and dimethyl) dictates pore size and channel geometry. For example, in PLS-4 synthesis, DDAH stabilizes ferrierite-like layers, which can later condense into 3D frameworks . Characterization via XRD and electron microscopy confirms the templating effect .
Q. What experimental parameters are critical when synthesizing DDAH-directed zeolites?
Key parameters include:
- Molar ratios : A typical reaction mixture uses SiO₂:DDAH:H₂O in ratios of 0.9–1:0.5:6–10 .
- Temperature and time : Hydrothermal synthesis at 140°C for 2–7 days yields crystalline products .
- pH and hydroxide concentration : DDAH’s hydroxide ions mediate silica/alumina condensation .
Q. Which analytical techniques are essential for characterizing DDAH-templated materials?
- XRD : Identifies crystallinity and phase purity (e.g., UZM-8 vs. PLS-4) .
- N₂ sorption : Measures surface area and pore size distribution .
- TEM/STEM : Visualizes layered structures in precursors like PLS-4 .
- Thermogravimetric analysis (TGA) : Quantifies SDA removal during calcination .
Q. What safety protocols are recommended for handling DDAH in laboratory settings?
DDAH is corrosive (H314) and toxic upon ingestion (H302). Use nitrile gloves, chemical-resistant suits, and ventilation. Neutralize spills with weak acids (e.g., acetic acid) .
Advanced Research Questions
Q. How does DDAH compare to other quaternary ammonium SDAs (e.g., TMAOH, TEAOH) in tailoring zeolite properties?
DDAH’s larger alkyl groups (vs. TMAOH’s methyl groups) create wider pores and enhance hydrothermal stability. For instance, Ge-IWR zeolites synthesized with DDAH retain structure after 4 hours at 973 K, outperforming smaller SDAs . Contrastingly, TMAOH produces PLS-3 with narrower interlayer spacing .
Q. What mechanisms explain DDAH’s ability to enhance hydrothermal stability in zeolites?
DDAH’s hydrophobic ethyl groups reduce framework strain and water ingress during synthesis, stabilizing aluminosilicate networks. Post-synthesis, calcination removes the SDA while preserving a rigid, defect-minimized framework .
Q. How can researchers resolve contradictions in DDAH’s application across different zeolite systems (e.g., UZM-8 vs. Ge-IWR)?
System-specific factors include:
- Ge/Si ratios : Ge-IWR requires precise Ge incorporation to avoid framework collapse .
- Al content : UZM-8 synthesis often uses Al-rich gels, whereas Ge-IWR is Al-free .
- Kinetic vs. thermodynamic control : Longer crystallization times favor thermodynamically stable phases .
Q. What strategies optimize DDAH concentration and reaction time for high-yield zeolite synthesis?
- Dosage : 20 wt% aqueous DDAH is typical, but excess (>25%) can induce phase impurities .
- Time : PLS-4 forms within 2 days at 140°C, while UZM-8 may require 7 days .
- In situ monitoring : Use Raman spectroscopy to track SDA-framework interactions .
Q. How does DDAH influence non-zeolite systems, such as uranyl diphosphonate compounds?
In uranyl diphosphonates, DDAH templates layered structures by balancing charge between [UO₂]²⁺ and phosphonate anions. Its bulkier structure vs. TMAOH creates distinct UO₆F and UO₇ polyhedra arrangements, impacting ion-exchange capacity .
Q. What are the temporal degradation effects of DDAH under varying synthesis conditions?
DDAH degrades in acidic or high-moisture environments, releasing ethylamines that alter pH and disrupt crystallization. Pre-drying reagents and using inert atmospheres mitigate degradation .
Properties
IUPAC Name |
diethyl(dimethyl)azanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N.H2O/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDCIBMGKCMHQV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888747 | |
Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
95500-19-9 | |
Record name | Diethyldimethylammonium hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95500-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095500199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyldimethylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 95500-19-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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